molecular formula C6HBr3S2 B186774 2,3,5-tribromothieno[2,3-b]thiophene CAS No. 53255-85-9

2,3,5-tribromothieno[2,3-b]thiophene

Cat. No.: B186774
CAS No.: 53255-85-9
M. Wt: 376.9 g/mol
InChI Key: ZGGMQTFFYAPRSE-UHFFFAOYSA-N
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Description

2,3,5-Tribromothieno[2,3-b]thiophene is a brominated derivative of the fused heterocyclic system thieno[2,3-b]thiophene. This compound features three bromine atoms at positions 2, 3, and 5 of the bicyclic scaffold, which significantly alters its electronic and steric properties compared to non-brominated analogs. Thieno[2,3-b]thiophene derivatives are characterized by their electron-rich π-conjugated systems, making them valuable in materials science, particularly in organic semiconductors, chemosensors, and optoelectronic devices .

Properties

CAS No.

53255-85-9

Molecular Formula

C6HBr3S2

Molecular Weight

376.9 g/mol

IUPAC Name

2,4,5-tribromothieno[2,3-b]thiophene

InChI

InChI=1S/C6HBr3S2/c7-3-1-2-4(8)5(9)11-6(2)10-3/h1H

InChI Key

ZGGMQTFFYAPRSE-UHFFFAOYSA-N

SMILES

C1=C(SC2=C1C(=C(S2)Br)Br)Br

Canonical SMILES

C1=C(SC2=C1C(=C(S2)Br)Br)Br

Other CAS No.

53255-85-9

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno(2,3-b)thiophene,2,3,5-tribromo- typically involves the bromination of thieno[2,3-b]thiophene. One common method is the bromine-lithium exchange reaction, where bromine atoms are introduced into the thiophene ring . The reaction conditions often include the use of lithium diisopropylamide (LDA) as a base and various electrophiles to quench the reaction .

Industrial Production Methods: Industrial production of thieno(2,3-b)thiophene,2,3,5-tribromo- may involve large-scale bromination processes using bromine or other brominating agents. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of thieno(2,3-b)thiophene,2,3,5-tribromo- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form strong interactions with its targets. This can lead to the inhibition of enzyme activity or modulation of receptor functions, which is crucial for its biological and medicinal applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1. Thieno[3,2-b]thiophene Derivatives

  • Example: 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene (synthesized via Stille coupling using 2,5-dibromothieno[3,2-b]thiophene and tributyl(thiophen-2-yl)stannane) .
  • Comparison: Electronic Properties: Thieno[3,2-b]thiophene derivatives exhibit extended conjugation due to linear π-orbital overlap, whereas thieno[2,3-b]thiophene derivatives (e.g., 2,3,5-tribromo variant) have cross-conjugated systems, leading to higher ionization potentials and reduced delocalization . Applications: Thieno[3,2-b]thiophene-based polymers show lower air stability but comparable charge carrier mobility to thieno[2,3-b]thiophene analogs in organic semiconductors .

2.1.2. Benzothieno[2,3-b]thiophene

  • Example: Benzothieno[2,3-b]thiophene (synthesized via Friedel-Crafts-Bradsher cyclization) .
  • Comparison: Aromaticity: The fused benzene ring enhances planarity and electron density, improving photophysical properties for OLED dopants compared to simpler thieno[2,3-b]thiophenes . Reactivity: Bromination occurs preferentially at the thiophene rings rather than the benzene moiety, influencing regioselectivity in further functionalization .

Functional Analogs

2.2.1. Bis-Pyrazolothieno[2,3-b]thiophene Derivatives

  • Example: Bis-pyrazolothieno[2,3-b]thiophene derivatives (synthesized via condensation of thieno[2,3-b]thiophene dicarbohydrazides) .
  • Comparison: Electron Density: The introduction of pyrazole or pyridazine rings increases nitrogen content, enhancing Lewis basicity and enabling applications in anion sensing (e.g., F⁻ detection) . Solvatochromism: These derivatives exhibit stronger solvatochromic shifts than brominated thienothiophenes due to dipolar interactions .

2.2.2. Organoboron-Thienothiophene Copolymers

  • Example: Sensors incorporating thieno[2,3-b]thiophene and dimesitylboron units .
  • Comparison: Sensing Mechanism: Brominated thienothiophenes (e.g., 2,3,5-tribromo) may lack the Lewis acid-base interaction seen in boron-containing analogs, limiting their utility in "turn-on" fluoride sensors . Quantum Yield: Organoboron-thienothiophene copolymers exhibit higher quantum yields (e.g., 0.72 for sensor 58) compared to halogenated derivatives, which are typically used as intermediates rather than emitters .

Application-Specific Analogs

Compound Key Properties Applications References
2,3,5-Tribromothieno[2,3-b]thiophene High bromine content, cross-conjugation, moderate solubility in halogenated solvents Intermediate for Suzuki couplings, OLED precursors
Thieno[2,3-b]thiophene-based polymers Air-stable, ionization potential ~5.1 eV, charge mobility ~0.2 cm²/Vs Organic semiconductors, FETs
Bis-pyridazinothieno[2,3-b]thiophene Strong ICT (intramolecular charge transfer), λem = 450–550 nm Chemosensors, blue emitters
Benzothieno[2,3-b]thiophene Planar structure, λabs = 380 nm, high thermal stability OLED dopants, photovoltaic materials

Key Research Findings

Synthetic Flexibility: Thieno[2,3-b]thiophene derivatives are versatile synthons for bis-heterocyclic systems, enabling the incorporation of pyrazole, pyridazine, and selenophene moieties .

Electronic Tuning: Bromination at the 2,3,5-positions reduces π-conjugation compared to non-halogenated analogs but enhances oxidative stability, critical for air-stable semiconductors .

Sensing Performance: Cross-conjugated thieno[2,3-b]thiophene derivatives (e.g., sensor 59) show "turn-off" fluorescence responses to F⁻, whereas linear-conjugated thieno[3,2-b]thiophene analogs exhibit "turn-on" behavior .

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